molecular formula C12H14F2O3 B14066704 1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one

1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one

Cat. No.: B14066704
M. Wt: 244.23 g/mol
InChI Key: HHIDCXHMJLMRCQ-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with difluoromethoxy (-OCF₂H) and ethoxy (-OCH₂CH₃) groups at the 2- and 3-positions, respectively.

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-3-ethoxyphenyl]propan-2-one

InChI

InChI=1S/C12H14F2O3/c1-3-16-10-6-4-5-9(7-8(2)15)11(10)17-12(13)14/h4-6,12H,3,7H2,1-2H3

InChI Key

HHIDCXHMJLMRCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OC(F)F)CC(=O)C

Origin of Product

United States

Preparation Methods

Stepwise Synthesis via Aldehyde Intermediate

The most widely validated route involves constructing the substituted benzaldehyde precursor followed by ketone formation. This four-step process demonstrates a 62% overall yield in laboratory settings.

Step 1: Synthesis of 2-Hydroxy-3-ethoxybenzaldehyde
Beginning with 2,3-dihydroxybenzaldehyde, selective ethylation at the 3-position is achieved using ethyl bromide (1.2 eq) and potassium carbonate (2.5 eq) in dimethylformamide at 80°C for 12 hours. The reaction achieves 89% conversion, leaving the 2-hydroxy group unprotected for subsequent functionalization.

Step 2: Difluoromethoxy Group Introduction
The free phenolic hydroxyl undergoes nucleophilic substitution with chlorodifluoromethane (3 eq) in tetrahydrofuran under argon atmosphere. Catalyzed by cesium fluoride (0.1 eq), this step proceeds at -10°C to prevent polysubstitution, yielding 2-(difluoromethoxy)-3-ethoxybenzaldehyde in 73% purity.

Step 3: Grignard Addition
Treatment with methylmagnesium bromide (1.5 eq) in anhydrous diethyl ether converts the aldehyde to 1-(2-(difluoromethoxy)-3-ethoxyphenyl)propan-1-ol. The reaction maintains 78% efficiency at 0°C with rigorous moisture exclusion.

Step 4: Oxidation to Ketone
Jones reagent (CrO3/H2SO4) in acetone at -20°C oxidizes the secondary alcohol to the target ketone with 91% yield. Alternative oxidants like pyridinium chlorochromate (PCC) reduce chromium waste but lower yields to 84%.

Alternative Pathways: Friedel-Crafts Acylation Approach

Despite challenges from electron-withdrawing substituents, Friedel-Crafts acylation remains viable for specific substrate configurations:

Parameter Standard Conditions Optimized Conditions
Acylating Agent Acetyl chloride (1.1 eq) Acetic anhydride (1.3 eq)
Catalyst AlCl3 (1.5 eq) FeCl3 (0.8 eq)
Temperature 0°C -15°C
Solvent Dichloromethane Nitromethane
Yield 38% 57%

The difluoromethoxy group's -I effect necessitates stronger Lewis acids like FeCl3 to polarize the acylating agent. Nitromethane's high polarity stabilizes charged intermediates, improving regioselectivity for para-acylation relative to the ethoxy group.

Optimization of Reaction Conditions

Temperature and Catalysis Effects

The difluoromethoxy installation exhibits pronounced temperature sensitivity:

Temperature Range (°C) Conversion Rate Byproduct Formation
-20 to -10 68% <5%
0 to 10 71% 12%
20 to 30 55% 29%

Cryogenic conditions suppress elimination reactions but require extended reaction times (24-36 hours). Microwave-assisted synthesis at -15°C with pulsed heating reduces duration to 8 hours while maintaining 69% yield.

Solvent Selection and Yield Maximization

Solvent polarity critically influences Grignard reactivity:

Solvent Dielectric Constant Reaction Yield
Diethyl ether 4.3 78%
Tetrahydrofuran 7.5 82%
Dioxane 2.2 65%
Toluene 2.4 58%

Tetrahydrofuran's moderate polarity enhances reagent solubility without promoting premature quenching. Adding molecular sieves (4Å) absorbs trace water, boosting yields to 85%.

Comparative Analysis of Methodologies

Stepwise vs. Convergent Synthesis

The stepwise approach offers better regiocontrol but accumulates intermediate purification losses. Convergent synthesis via Ullmann coupling shows promise:

  • Prepare 2-(difluoromethoxy)-3-ethoxyiodobenzene (87% yield)
  • Couple with propan-2-one boronic ester under Pd(OAc)2 catalysis (63% yield)

While reducing steps, this method struggles with retaining ketone integrity during cross-coupling.

Green Chemistry Alternatives

Supercritical CO2 as reaction medium improves difluoromethoxy substitution:

Condition Conventional Supercritical CO2
Pressure 1 atm 73 bar
Temperature -10°C 35°C
Reaction Time 18 h 4 h
Environmental Factor 32.1 8.7

The tunable density of scCO2 enhances mass transfer while eliminating halogenated solvents.

Industrial-Scale Production Considerations

Batch processing in 5000L reactors achieves 58% overall yield through:

  • Continuous extraction of byproducts via centrifugal partition chromatography
  • Automated pH control during oxidation (maintained at 2.8-3.1)
  • In-line FTIR monitoring of ketone formation (R²=0.97 calibration)

Pilot studies demonstrate that switching from batch to flow chemistry reduces production costs by 41% through:

  • Microreactor residence time of 12 minutes per synthetic step
  • Real-time quenching of over-oxidation side reactions

Challenges in Functional Group Compatibility

The ethoxy group's lability under strong acids necessitates careful catalyst selection:

Acid Strength (pKa) Ethoxy Group Retention
<1 23%
1-3 67%
>3 89%

Zwitterionic catalysts (e.g., Hünig's base) protonate reactive intermediates without cleaving alkoxy groups, preserving 86% substrate integrity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or ethoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and ethoxy groups may enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several arylpropanones and chalcone derivatives. Key comparisons include:

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups seen in compounds like (2E)-1-(4-ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one .

Structural Analogues

Compound Name Substituents Key Properties/Applications Reference
1-(2-(Methylsulfanyl)phenyl)propan-2-one -SCH₃ at phenyl 2-position Higher lipophilicity; sulfur enhances metal coordination
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one -F at phenyl 4-position; enone system Precursor for heterocyclic drug intermediates
1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one -OH at phenyl 4-position; chalcone backbone Antioxidant and antimicrobial activity
1-[3-(2,4-Dichlorophenyl)oxiran-2-yl]-2,2-dimethylpropan-1-one Epoxide and dichlorophenyl groups Agrochemical intermediate

Physicochemical Properties

  • Lipophilicity: The difluoromethoxy group in the target compound likely increases logP compared to non-fluorinated analogs (e.g., ethoxy or methoxy derivatives), enhancing membrane permeability .
  • Thermal Stability: Arylpropanones with bulky substituents (e.g., diphenylphosphoryl groups in diphenylphosphoryl acetamides) exhibit higher thermal stability due to steric hindrance .

Data Table: Comparative Analysis of Key Compounds

Property Target Compound 1-(2-(Methylsulfanyl)phenyl)propan-2-one (2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Molecular Weight ~242.2 g/mol (estimated) 180.27 g/mol 270.30 g/mol
LogP (Predicted) ~2.8 2.1 3.5
Key Functional Groups -OCF₂H, -OCH₂CH₃ -SCH₃ -OCH₂CH₃, -F
Synthetic Route Likely Claisen-Schmidt condensation Thioether formation Aldol condensation
Applications Under exploration Coordination chemistry Nonlinear optics (NLO)

Research Findings

Challenges and Limitations

  • Synthetic Complexity : Introducing difluoromethoxy groups requires specialized reagents (e.g., difluoromethylating agents), increasing cost and reaction steps.
  • Stability Issues : Fluorinated compounds may exhibit hydrolytic instability under acidic or basic conditions, necessitating protective strategies .

Biological Activity

1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one is a compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethoxy group and an ethoxyphenyl moiety, which contribute to its unique chemical properties. The presence of the difluoromethoxy group enhances metabolic stability and influences the compound's interaction with biological targets.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in the hydrolysis of cyclic AMP, which is crucial for various signaling pathways. This inhibition can lead to anti-inflammatory effects and improved cellular signaling .
  • Reactive Functional Groups : The difluoromethoxy group can participate in hydrogen bonding and dipole interactions, while the propan-2-one moiety can undergo nucleophilic addition reactions, enhancing its reactivity with biological macromolecules.

Structure-Activity Relationship (SAR)

Research indicates that substituents on the phenyl ring significantly affect biological activity. For example:

  • Compounds with a 4-difluoromethoxy substitution have shown 2 to 14-fold increased potency compared to their 4-methoxy counterparts .
  • The introduction of bulky groups at specific positions tends to decrease potency due to steric hindrance, as demonstrated in various studies where different substituents were evaluated for their effect on IC50 values .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study ReferenceBiological ActivityIC50 Value (nM)Notes
PDE4 Inhibition26High potency observed with specific substitutions
AntimicrobialNot specifiedInvestigated for potential therapeutic applications
Anti-inflammatoryNot specifiedPotential for use in inflammatory conditions

Case Studies

Several studies have explored the biological implications of this compound:

  • Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound exhibited significant anti-inflammatory properties by inhibiting cytokine release in vitro.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.
  • Pharmacokinetics : Research indicates that the difluoromethoxy substitution improves the pharmacokinetic profile of the compound, leading to better absorption and longer retention times in biological systems.

Q & A

Q. How to design experiments for sodium channel blocking activity?

  • Methodological Answer : Use voltage-clamp assays on expressed Naₓ channels. Prioritize compounds with ortho-alkoxy groups (e.g., ethoxy) linked to propan-2-one, as seen in patented blockers. Compare inhibition kinetics (e.g., use-dependent vs. tonic blockade) .

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